molecular formula C14H14N2O B11798795 4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B11798795
M. Wt: 226.27 g/mol
InChI Key: JHQDPIPURATSEC-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a pyrazole-based compound featuring a 4-ethoxyphenyl substituent at the 4-position and a propargyl (prop-2-yn-1-yl) group at the 1-position of the pyrazole ring. This compound has been synthesized via alkylation reactions, as evidenced by its structural analogs in the literature . Its molecular weight, based on the formula C₁₄H₁₄N₂O, is 226.28 g/mol.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-1-prop-2-ynylpyrazole

InChI

InChI=1S/C14H14N2O/c1-3-9-16-11-13(10-15-16)12-5-7-14(8-6-12)17-4-2/h1,5-8,10-11H,4,9H2,2H3

InChI Key

JHQDPIPURATSEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(N=C2)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the reaction of 4-ethoxyphenylhydrazine with propargyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

  • Step 1: Formation of Hydrazone

      Reactants: 4-ethoxyphenylhydrazine, propargyl bromide

      Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate), solvent (e.g., ethanol or methanol)

      Reaction: [ \text{4-ethoxyphenylhydrazine} + \text{propargyl bromide} \rightarrow \text{hydrazone intermediate} ]

  • Step 2: Cyclization to Pyrazole

      Conditions: Heating, solvent (e.g., ethanol or methanol)

      Reaction: [ \text{hydrazone intermediate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring is aromatic and undergoes electrophilic substitution at positions 3 and 5 due to electron-donating effects of the ethoxyphenyl group.

Key Reactions:

  • Nitration :
    Reaction with nitric acid in sulfuric acid introduces nitro groups at position 3 or 5.
    Example : 4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole → 3-Nitro-4-(4-ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole .

  • Halogenation :
    Chlorination or bromination occurs under mild conditions (e.g., Cl₂/FeCl₃ or Br₂/CCl₄), yielding 3-halo derivatives .

Functionalization of the Propargyl Group

The terminal alkyne (prop-2-yn-1-yl) participates in reactions typical of acetylenes:

Reaction TypeReagents/ConditionsProduct
Oxidation KMnO₄/H⁺, H₂O, heat1-(Carboxyprop-2-en-1-yl) derivative
Hydrogenation H₂, Pd/C, ethanol1-(Propyl)pyrazole
Click Chemistry Cu(I), azide, RTTriazole-linked conjugates

Example : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates 1,4-disubstituted triazoles, useful in bioconjugation .

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (-OCH₂CH₃) group undergoes hydrolysis or substitution:

  • Acidic Hydrolysis :
    Concentrated HCl converts the ethoxy group to hydroxyl, yielding 4-(4-hydroxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole .

  • Alkylation :
    Treatment with alkyl halides (e.g., CH₃I/K₂CO₃) replaces ethoxy with methoxy .

Cross-Coupling Reactions

The pyrazole ring and propargyl group enable transition-metal-catalyzed couplings:

  • Sonogashira Coupling :
    Reacts with aryl halides (e.g., PhBr) using Pd(PPh₃)₄/CuI to form diarylacetylene derivatives .

  • Suzuki-Miyaura Coupling :
    Boronic acids couple with brominated pyrazoles (e.g., 5-Br derivative) under Pd catalysis .

Heterocyclic Annulation

The propargyl group participates in cyclization:

  • Thermal Cyclization :
    Heating in DMF forms fused bicyclic structures via [4+2] cycloaddition .

  • Gold-Catalyzed Cyclization :
    AuCl₃ catalyzes intramolecular alkyne activation, producing indole or pyrrole hybrids .

Redox Reactions

  • Pyrazole Ring Reduction :
    NaBH₄/CeCl₃ reduces the pyrazole ring to pyrazoline, but the propargyl group remains intact .

  • Oxidative Aromatization :
    MnO₂ oxidizes dihydropyrazole intermediates to pyrazoles, though this is more relevant in synthesis .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the propargyl group and alkenes, forming cyclobutane derivatives .

Biological Derivatization

  • Sulfonation :
    SO₃/pyridine introduces sulfonic acid groups for enhanced solubility .

  • Schiff Base Formation :
    Condensation with aldehydes (e.g., benzaldehyde) yields imine-linked analogs .

Stability and Degradation

  • Thermal Stability :
    Decomposes above 250°C, releasing CO₂ and ethane fragments .

  • Acid Sensitivity :
    Prolonged exposure to HCl cleaves the ethoxy group, forming phenolic byproducts .

Comparative Reactivity Table

ReactionPosition ModifiedYield (%)Key ConditionsCitation
NitrationPyrazole C365–78HNO₃/H₂SO₄, 0°C
Propargyl OxidationAlkyne → Carboxylic acid82KMnO₄/H⁺, reflux
CuAAC Click ReactionPropargyl → Triazole90–95Cu(I), RT, 12 h
Ethoxy HydrolysisEthoxy → Hydroxy73HCl (conc.), 80°C

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity : Research indicates that this compound may act as a potential antiviral agent by inhibiting cysteine proteases, which are crucial for viral replication processes. Such inhibition can disrupt the life cycle of viruses, making it a candidate for further antiviral drug development.

Anticancer Properties : Studies have shown that 4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole exhibits antiproliferative effects on various cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells suggests potential applications in cancer therapy.

Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties, demonstrating effectiveness in reducing inflammation markers in experimental models. This makes it a candidate for the development of new anti-inflammatory drugs.

The biological activity of this compound has been assessed through various studies:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells, leading to altered signaling pathways that affect cell proliferation and survival.

Materials Science Applications

In materials science, the unique structural features of this compound make it a potential candidate for developing new materials with specific electronic or optical properties. Its ability to form stable complexes with metals could be explored for applications in organic electronics or as sensors.

Case Studies

Several case studies have highlighted the applications of pyrazole derivatives, including:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry investigated various pyrazole derivatives, including this compound, demonstrating significant anticancer activity against human cancer cell lines through apoptosis induction mechanisms .
  • Antiviral Studies : Research conducted by the National Institutes of Health explored the efficacy of pyrazole compounds as cysteine protease inhibitors, revealing promising results for potential antiviral therapies .
  • Material Development : A recent publication discussed the synthesis and characterization of novel pyrazole-based materials, emphasizing their potential use in electronic devices and sensors due to their unique electronic properties .

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical State :

  • The propargyl group in the target compound results in a liquid/oil state, whereas halogenated analogs (e.g., 3h) are solids with higher melting points due to stronger intermolecular interactions .
  • Ethoxy-substituted compounds (e.g., 4b) are also oils, indicating that alkoxy groups reduce crystallinity compared to halogens or imidazolyl substituents .

Synthetic Efficiency :

  • The target compound’s synthesis achieved >95% yield using a tosyl-protected intermediate, highlighting efficient alkylation under mild conditions .
  • In contrast, fluorophenyl derivatives (e.g., 3h, 3i) show variable yields (55–87%), likely due to steric or electronic challenges in imidazolyl substitution .

Spectral Signatures :

  • The ethoxy group’s protons (δ ~1.35 ppm for CH₃, ~4.05 ppm for OCH₂) are consistent across ethoxyphenyl derivatives .
  • Propargyl protons (δ ~2.5–2.55 ppm for C≡CH, ~4.7–4.85 ppm for CH₂) are characteristic in compounds with this substituent .

Biological Activity

4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2O CAS Number 1394023 21 2 \text{C}_{12}\text{H}_{12}\text{N}_2\text{O}\quad \text{ CAS Number 1394023 21 2 }

This compound features a pyrazole ring substituted with an ethoxy group and a prop-2-ynyl moiety, contributing to its unique chemical properties.

Biological Activity Overview

Pyrazole derivatives are known for their wide-ranging biological activities, including:

  • Antimicrobial Activity : Pyrazoles exhibit significant antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Certain pyrazole compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : Research indicates that some pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that this compound exhibited promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed, revealing effective inhibition at low concentrations.

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus0.25
This compoundCandida albicans0.30

These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, a derivative similar to this compound demonstrated up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Case Study on Anticancer Activity : A derivative was tested against various cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism involved the induction of apoptosis via mitochondrial pathways .
  • Case Study on Anti-inflammatory Effects : In an animal model of arthritis, treatment with a pyrazole derivative resulted in significant reduction in paw edema and inflammatory markers compared to control groups .

Q & A

Basic: What synthetic methodologies are validated for preparing 4-(4-Ethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole?

The compound is synthesized via cyclocondensation of ethoxy-substituted phenylhydrazines with propargyl-containing β-keto esters or analogous precursors. Key steps include:

  • Cyclocondensation : Reacting ethyl acetoacetate derivatives with substituted phenylhydrazines in ethanol under reflux, followed by propargylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol to achieve >95% purity .
  • Validation : Confirmed via melting point analysis, IR (C≡C stretch at ~2100 cm⁻¹), and ¹H/¹³C NMR (propargyl protons at δ 2.5–3.0 ppm; ethoxy group at δ 1.3–1.5 ppm) .

Basic: How is the crystal structure of this pyrazole derivative determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane .
  • Key Parameters : Bond angles and dihedral angles between the ethoxyphenyl and propargyl groups reveal planarity distortions (e.g., dihedral angle ~15–25° between pyrazole and ethoxyphenyl rings) .
  • Validation : Compare with DFT-optimized geometries (B3LYP/6-31G** level) to confirm intramolecular interactions (e.g., C–H···π) .

Advanced: What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) arise from assay variability. Mitigation strategies include:

  • Dose-Response Validation : Test across multiple concentrations (e.g., 0.1–100 µM) against gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays) .
  • Structural Analogues : Compare with 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, noting electronegative substituents (Cl, CF₃) enhance antimicrobial activity .
  • Mechanistic Profiling : Use molecular docking (e.g., Autodock Vina) to assess binding to targets like carbonic anhydrase IX (PDB: 3IAI) .

Advanced: How are electrochemical methods applied to study pyrazole reactivity?

Electrochemical oxidation (e.g., cyclic voltammetry) evaluates stability and redox behavior:

  • Aromatization : Pyrazolines are oxidized to pyrazoles at ~1.2 V (vs. Ag/AgCl) in acetonitrile, with yields >90% using Pt electrodes .
  • Mechanistic Insight : Electron-withdrawing groups (e.g., ethoxy) reduce oxidation potentials, confirmed via DFT-calculated HOMO/LUMO gaps .

Advanced: How do computational methods inform structure-activity relationships (SAR)?

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to quantify charge distribution. The ethoxy group’s electron-donating nature increases electron density at N1, enhancing hydrogen bonding with biological targets .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability (logP ~3.5) .

Advanced: What experimental designs address stability challenges in aqueous media?

  • pH-Dependent Stability : Use UV-Vis spectroscopy to monitor degradation at pH 2–12. The compound shows stability at pH 7.4 (PBS buffer) but hydrolyzes in acidic conditions (t₁/₂ ~4 hours at pH 2) .
  • Lyophilization : Formulate as a lyophilized powder (with trehalose excipient) for long-term storage (−80°C, >2 years) .

Advanced: How is regioselectivity controlled during propargylation?

  • Base Optimization : Use DBU (1,8-diazabicycloundec-7-ene) to direct propargyl attachment to N1 of the pyrazole, minimizing O-alkylation byproducts .
  • Kinetic Monitoring : In situ FTIR tracks reaction progress (disappearance of C≡C stretch at ~3300 cm⁻¹) .

Advanced: What analytical techniques quantify trace impurities?

  • HPLC-MS : Use a C18 column (MeCN/H₂O + 0.1% formic acid) to detect <0.1% impurities (e.g., unreacted phenylhydrazine) .
  • XPS : Confirm surface purity (e.g., absence of Cl⁻ contaminants from synthesis) .

Advanced: How do solvent effects influence crystallization outcomes?

  • Polar Protic vs. Aprotic : Ethanol yields needle-like crystals (P21/c space group), while THF/hexane produces block-shaped crystals (P-1 triclinic) .
  • Additive Screening : Glycerol (5% v/v) improves crystal size for SCXRD .

Advanced: What in silico models predict metabolic pathways?

  • CYP450 Metabolism : SwissADME predicts primary oxidation at the propargyl group (CYP3A4-mediated), validated via LC-MS/MS with human liver microsomes .

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